molecular formula C28H38N6O8 B1223064 D-Serinamide, N-methyl-L-tyrosyl-D-serylglycyl-N-methyl-L-phenylalanyl- CAS No. 74604-22-1

D-Serinamide, N-methyl-L-tyrosyl-D-serylglycyl-N-methyl-L-phenylalanyl-

Cat. No.: B1223064
CAS No.: 74604-22-1
M. Wt: 586.6 g/mol
InChI Key: XFONSTUJPRIGMJ-MYDTUXCISA-N
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Description

D-Serinamide, N-methyl-L-tyrosyl-D-serylglycyl-N-methyl-L-phenylalanyl- is a synthetic peptide composed of several amino acids. This compound is of interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The structure of this peptide includes modified amino acids such as N-methylated tyrosine and phenylalanine, which can influence its biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Serinamide, N-methyl-L-tyrosyl-D-serylglycyl-N-methyl-L-phenylalanyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The Fmoc/tBu strategy is commonly used, where the Fmoc group protects the amino terminus and the tBu group protects the side chains of amino acids .

    Fmoc Deprotection: The Fmoc group is removed using a base such as piperidine.

    Amino Acid Coupling: The next amino acid, protected by Fmoc, is activated using a coupling reagent like HBTU or DIC and added to the growing peptide chain.

    Side Chain Deprotection and Cleavage: After the peptide chain is fully assembled, the side chain protecting groups are removed, and the peptide is cleaved from the resin using a mixture of TFA and scavengers.

Industrial Production Methods

Industrial production of peptides like D-Serinamide, N-methyl-L-tyrosyl-D-serylglycyl-N-methyl-L-phenylalanyl- follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification methods such as HPLC are employed to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

D-Serinamide, N-methyl-L-tyrosyl-D-serylglycyl-N-methyl-L-phenylalanyl- can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.

Major Products Formed

    Oxidation: Dityrosine, oxidized phenylalanine derivatives.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

D-Serinamide, N-methyl-L-tyrosyl-D-serylglycyl-N-methyl-L-phenylalanyl- has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its potential role in cellular signaling and protein interactions.

    Medicine: Explored for its therapeutic potential in treating diseases by modulating biological pathways.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of D-Serinamide, N-methyl-L-tyrosyl-D-serylglycyl-N-methyl-L-phenylalanyl- involves its interaction with specific molecular targets, such as receptors or enzymes. The N-methylated residues can enhance the peptide’s stability and binding affinity to its targets. The exact pathways and molecular targets depend on the specific biological context in which the peptide is used.

Comparison with Similar Compounds

Similar Compounds

  • N-Me-Tyr-D-ser-gly-N-Me-phe-D-ala-NH2
  • N-Me-Tyr-D-ser-gly-N-Me-phe-D-thr-NH2
  • N-Me-Tyr-D-ser-gly-N-Me-phe-D-val-NH2

Uniqueness

D-Serinamide, N-methyl-L-tyrosyl-D-serylglycyl-N-methyl-L-phenylalanyl- is unique due to its specific sequence and the presence of N-methylated tyrosine and phenylalanine. These modifications can significantly impact the peptide’s biological activity, stability, and resistance to enzymatic degradation compared to similar peptides.

This detailed article provides a comprehensive overview of D-Serinamide, N-methyl-L-tyrosyl-D-serylglycyl-N-methyl-L-phenylalanyl-, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

74604-22-1

Molecular Formula

C28H38N6O8

Molecular Weight

586.6 g/mol

IUPAC Name

(2S)-N-[(2R)-3-hydroxy-1-[[2-[[(2R)-3-hydroxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]propanoyl]amino]acetyl]amino]-1-oxopropan-2-yl]-2-(methylamino)-3-phenylpropanamide

InChI

InChI=1S/C28H38N6O8/c1-29-20(12-17-6-4-3-5-7-17)27(41)33-23(16-36)28(42)34-24(38)14-31-25(39)22(15-35)32-26(40)21(30-2)13-18-8-10-19(37)11-9-18/h3-11,20-23,29-30,35-37H,12-16H2,1-2H3,(H,31,39)(H,32,40)(H,33,41)(H,34,38,42)/t20-,21-,22+,23+/m0/s1

InChI Key

XFONSTUJPRIGMJ-MYDTUXCISA-N

SMILES

CNC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)NC

Isomeric SMILES

CN[C@@H](CC1=CC=CC=C1)C(=O)N[C@H](CO)C(=O)NC(=O)CNC(=O)[C@@H](CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC

Canonical SMILES

CNC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)NC

74604-22-1

Synonyms

N-Me-Tyr-D-Ser-Gly-N-Me-Phe-D-Ser-NH2
Wy 42896
Wy 42896, monoacetate
Wy-42,896
Wy-42896

Origin of Product

United States

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